![molecular formula C15H12N2OS B2915750 1-Phenyl-2-[2-(thiophen-2-yl)-1H-imidazol-1-yl]ethan-1-one CAS No. 1292094-85-9](/img/structure/B2915750.png)
1-Phenyl-2-[2-(thiophen-2-yl)-1H-imidazol-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position .
Synthesis Analysis
Imidazole has been synthesized by glyoxal and ammonia . An efficient and metal-free method has been developed for the synthesis of polysubstituted pyrrole derivatives via intermolecular cycloaddition .Molecular Structure Analysis
The molecular structure of imidazole shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Chemical Reactions Analysis
Imidazole undergoes a variety of chemical reactions due to its amphoteric nature, showing both acidic and basic properties . It has been used as a synthon in the development of new drugs .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of the specific compound “1-Phenyl-2-[2-(thiophen-2-yl)-1H-imidazol-1-yl]ethan-1-one” would depend on the specific arrangement of these groups in the molecule.Scientific Research Applications
Carbon Steel Corrosion Inhibition
A study explored the application of imidazole-based molecules, including 2-(1H-imidazol-1-yl)-1-phenylethan-1-one (ETHAN), as corrosion inhibitors for carbon steel in an acid medium. The efficiency of these inhibitors was assessed through gravimetric experiments and electrochemical assays, indicating that the molecular softness (or lower charge/radius ratio) leads to higher anticorrosion efficiency. This study demonstrates the potential of such compounds in protecting metals from corrosion, crucial for industrial applications (Costa et al., 2021).
Anticonvulsant Activity
Another research effort synthesized novel derivatives of 2-(1H-imidazole-1-yl)-1-aryl-substituted ethane-1-one to investigate their anticonvulsant activities. The study found that specific derivatives were highly active against maximal electroshock (MES)-induced seizures, demonstrating the therapeutic potential of these compounds in treating epilepsy (Çalış et al., 2011).
Novel Complexes and Catalysis
Research on the synthesis of metal-organic frameworks (MOFs) using biphenyl-3,3′,4,4′-tetracarboxylate and flexible bis(imidazole) ligands, including derivatives similar to 1-Phenyl-2-[2-(thiophen-2-yl)-1H-imidazol-1-yl]ethan-1-one, has shown the ability to construct a variety of novel complexes. These structures have potential applications in catalysis, gas storage, and separation technologies (Sun et al., 2010).
Antimicrobial and Antioxidant Properties
A QSAR analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives revealed their potential as antioxidants. This study highlights the significant effect of molecular structure on antioxidant activity, offering insights into the design of new potential antioxidants based on imidazole derivatives (Drapak et al., 2019).
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific biological activity they exhibit .
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways, again depending on the specific biological activity they exhibit .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence its absorption and distribution.
Result of Action
Imidazole derivatives are known to have a variety of effects at the molecular and cellular level, depending on the specific biological activity they exhibit .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the compound is a solid that is highly soluble in water and other polar solvents , which could potentially influence its stability in different environments.
Safety and Hazards
properties
IUPAC Name |
1-phenyl-2-(2-thiophen-2-ylimidazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c18-13(12-5-2-1-3-6-12)11-17-9-8-16-15(17)14-7-4-10-19-14/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDURMZTXMGAKQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=CN=C2C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.